molecular formula C11H17N3O4 B2753970 2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid CAS No. 2248375-68-8

2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid

Cat. No. B2753970
CAS RN: 2248375-68-8
M. Wt: 255.274
InChI Key: BXXONDZOCVFNFO-UHFFFAOYSA-N
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Description

The compound “2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid” is a useful building block in the synthesis of various pharmaceuticals . It could be useful for treating bacterial infectious diseases .


Synthesis Analysis

The synthesis of this compound involves adding the toluene solution of the chiral catalyst into a clean hydrogenation kettle, and sequentially adding SM1 (763g), 202g triethylamine, and 16L methanol solvent . The reaction was carried out at 55°C for 12 hours under pressure .


Chemical Reactions Analysis

The chemical reaction involves the use of a chiral catalyst, SM1, triethylamine, and methanol solvent . The reaction is carried out under pressure at 55°C for 12 hours .


Physical And Chemical Properties Analysis

The reaction solution is filtered and concentrated, and the pure compound can be obtained by beating with n-hexane and ethyl acetate (1:1); the yield is 96.1%, and the product is an off-white solid .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

Future Directions

The compound is used in the preparation of modified macromolecular scaffolds for drug delivery using PAMAM dendrimers . This suggests potential future directions in the field of drug delivery systems.

properties

IUPAC Name

2-[5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-7-5-8(13-14(7)6-9(15)16)12-10(17)18-11(2,3)4/h5H,6H2,1-4H3,(H,15,16)(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXONDZOCVFNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[(tert-butoxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)acetic acid

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